9-cis-Retinoic Acid-d5

Beschreibung

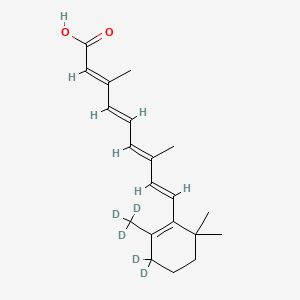

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H28O2 |

|---|---|

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i3D3,10D2 |

InChI-Schlüssel |

SHGAZHPCJJPHSC-GOWYKSNKSA-N |

Isomerische SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C)[2H] |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Herkunft des Produkts |

United States |

Synthetic Pathways and Isotopic Labeling Strategies for 9 Cis Retinoic Acid D5

Methodologies for Stereoselective Deuterium (B1214612) Incorporation

The precise and stereoselective incorporation of deuterium is paramount in the synthesis of 9-cis-retinoic acid-d5 to ensure the label is stable and does not interfere with the molecule's biological activity. The Wittig-Horner reaction and directed aldol (B89426) condensations are two powerful strategies to achieve this.

Wittig-Horner Reaction Variants with Deuterated Reagents

The Wittig-Horner reaction, a modification of the classical Wittig reaction, is a widely employed method for the formation of alkenes with high E-selectivity. organic-chemistry.orgnumberanalytics.commdpi.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone. organic-chemistry.orgconicet.gov.ar In the synthesis of deuterated retinoids, this method allows for the strategic introduction of deuterium by using deuterated phosphonate reagents or deuterated carbonyl compounds.

A common approach involves the coupling of a deuterated phosphonate reagent with a suitable β-ionone derivative. For instance, a deuterated phosphonate can be prepared and then reacted with a β-ionylideneethyl phosphonate derivative to yield a deuterated retinol (B82714) precursor. The use of strong bases like sodium hydride (NaH) or butyllithium (B86547) (n-BuLi) facilitates the formation of the phosphonate anion. organic-chemistry.org Reductive quenching with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can also be employed to introduce deuterium at specific positions. nih.govmdpi.com The resulting all-trans-retinol-d5 (B1140559) can then be isomerized to the 9-cis isomer.

Key steps in a typical Wittig-Horner synthesis of a deuterated retinoid might include:

Deuterium Exchange: Treatment of a starting material like retinyl acetate (B1210297) with a deuterated acid (e.g., CD₃COOD) to incorporate deuterium at specific locations.

Wittig-Horner Coupling: Reaction of the deuterated intermediate with a phosphonate derivative in the presence of a base.

Oxidation: The resulting deuterated retinol is then oxidized to the corresponding retinal, which can be further oxidized to retinoic acid.

The choice of reagents and reaction conditions is crucial for achieving high isotopic enrichment and the desired stereochemistry.

Directed Aldol Condensation Approaches

Directed aldol condensations offer another precise method for forming carbon-carbon bonds and can be adapted for stereoselective deuterium incorporation. wikipedia.orgyoutube.comlibretexts.org This approach involves the pre-formation of a specific enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA). youtube.commasterorganicchemistry.com This allows for a controlled reaction with an aldehyde or ketone electrophile, preventing self-condensation and leading to a specific cross-aldol product. youtube.commasterorganicchemistry.com

For the synthesis of deuterated retinoids, a deuterated ketone can be used to generate a deuterated enolate. For example, hexadeuterated acetone (B3395972) can be used in an aldol condensation to introduce a CD₃ group. nih.govmdpi.com A modified Wittig aldol condensation can also be employed for position-specific labeling. This may involve the synthesis of a deuterated Grignard reagent, such as methyl-d₃-magnesium bromide (CD₃MgBr), which is then coupled with a β-cyclocitral derivative. The resulting deuterated allylic alcohol intermediate can be oxidized to a ketone and subsequently isomerized to the desired retinoid.

Post-Synthetic Isomerization and Purification Techniques for Deuterated Isomers

Following the initial synthesis, which often yields a mixture of isomers (predominantly all-trans), a crucial step is the isomerization to obtain the 9-cis configuration. The most stable conformation for retinoids is all-trans, and other isomers have higher conformational energy. nih.gov

Isomerization can be induced by various methods, including:

Photoisomerization: Exposure to light, particularly UV light, can catalyze the trans-to-cis isomerization. However, this can lead to a mixture of isomers and requires careful purification. columbia.edu

Chemical Isomerization: Treatment with catalysts such as iodine or thiol-containing reagents can facilitate the conversion to the 9-cis isomer. nih.govnih.gov Bovine liver membranes have also been shown to isomerize all-trans-retinoic acid to 9-cis-retinoic acid. nih.gov

Once the desired 9-cis isomer is formed, purification is essential to separate it from other isomers and impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. iarc.fr In most reversed-phase HPLC systems, 9-cis-retinoic acid elutes between 13-cis-retinoic acid and all-trans-retinoic acid. iarc.fr

Assessment of Isotopic Purity and Deuterium Placement in this compound

Verifying the isotopic purity and the precise location of the deuterium atoms is a critical final step to ensure the quality of the synthesized this compound. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the degree of deuterium incorporation can be quantified. smolecule.com Tandem mass spectrometry (MS/MS) provides even greater specificity by fragmenting the molecule and analyzing the resulting daughter ions, which can help to confirm the location of the deuterium atoms. omicsonline.orgresearchgate.net For example, in negative mode electrospray ionization (ESI), 9-cis-retinoic acid typically shows a deprotonated molecule [M-H]⁻ at m/z 299.4, while a d5-labeled version would be expected at m/z 304.4. omicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for confirming the placement of deuterium atoms. chemscene.com In ¹H NMR, the absence of a signal at a specific chemical shift where a proton is expected indicates successful deuterium substitution. Conversely, ²H NMR will show a signal corresponding to the chemical shift of the incorporated deuterium.

The combination of these analytical methods provides a comprehensive assessment of the synthesized this compound, confirming its structure, isomeric form, and isotopic labeling.

Interactive Data Table: Analytical Characterization of Retinoic Acid Isotopomers

| Compound | Mass Transition (m/z) | Isotopic Purity (%) | Analytical Method(s) |

| 9-cis-Retinoic Acid | 299.4 → 255.2 omicsonline.org | N/A | LC-MS/MS omicsonline.org |

| 13-cis-Retinoic Acid-d5 | 304.4 → 260.2 omicsonline.org | 97.6 lgcstandards.com | LC-MS/MS omicsonline.org, NMR lgcstandards.com |

| all-trans-Retinoic Acid-d5 | 305.47 (Molecular Weight) chemscene.com | >98 nih.gov | LC-MS/MS nih.gov |

| This compound | 305.47 (Molecular Weight) chemscene.com | 98.64 chemscene.com | HPLC chemscene.com, LCMS chemscene.com, ¹H NMR chemscene.com |

Advanced Analytical Methodologies Utilizing 9 Cis Retinoic Acid D5

Quantitative Analysis of Retinoids in Biological Matrices

The quantitative analysis of retinoids like 9-cis-retinoic acid from biological matrices requires highly sensitive and specific analytical methods. sci-hub.se The inherent challenges, including the presence of multiple isomers and low physiological concentrations, are effectively addressed by coupling chromatographic separation with mass spectrometric detection. nih.gov

In mass spectrometry-based quantification, an internal standard is crucial for accuracy and precision. The ideal internal standard is a stable-isotope labeled version of the analyte. omicsonline.orgomicsonline.org 9-cis-Retinoic Acid-d5, a deuterated form of 9-cis-retinoic acid, is an exemplary internal standard for the analysis of retinoids. sci-hub.secaymanchem.comcreative-proteomics.com Because deuterium (B1214612) substitution results in a higher molecular weight, the internal standard can be distinguished from the endogenous, non-labeled analyte by the mass spectrometer. smolecule.com

However, its chemical and physical properties, including polarity, extraction efficiency, and chromatographic retention time, are nearly identical to the native compound. smolecule.com This similarity ensures that the internal standard and the analyte behave alike during sample preparation and analysis. By adding a known amount of this compound to a sample at the beginning of the extraction process, any loss of the target analyte during extraction, handling, or injection can be corrected by monitoring the signal of the internal standard. sci-hub.sesmolecule.com This approach also compensates for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix, thereby significantly improving the reliability and accuracy of quantification. omicsonline.orgomicsonline.org While this compound is specific for 9-cis-retinoic acid, other deuterated retinoids like all-trans-retinoic acid-d5 (atRA-d5) and 13-cis-retinoic acid-d5 are similarly used for their respective isomers. sci-hub.seomicsonline.orgcreative-proteomics.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of retinoids in biological samples. thermofisher.comspringernature.com These protocols typically involve reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the different retinoid isomers prior to detection. sci-hub.senih.gov

Chromatographic separation is commonly achieved using a C18 column, which effectively separates isomers like 9-cis-retinoic acid, all-trans-retinoic acid, and 13-cis-retinoic acid based on their slight differences in polarity. nih.govomicsonline.org Gradient elution with a mobile phase consisting of water and an organic solvent (like methanol (B129727) or acetonitrile), often containing a small percentage of formic acid to improve protonation and chromatographic peak shape, is standard practice. thermofisher.comnih.gov

Following separation, the analytes are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govnih.gov Positive ion APCI has been shown to offer excellent sensitivity for the simultaneous determination of multiple retinoids. nih.gov Detection is performed on a tandem mass spectrometer (usually a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. omicsonline.orgomicsonline.org This highly specific technique monitors a predefined fragmentation of the parent ion into a product ion for both the analyte and the internal standard, minimizing interferences and ensuring accurate quantification even at very low concentrations. omicsonline.orgarchivespsy.com For instance, a method for analyzing 9-cis-retinoic acid might monitor the transition of its protonated molecule [M+H]⁺ from a mass-to-charge ratio (m/z) of 299.4 to a specific fragment ion of m/z 255.2. omicsonline.orgomicsonline.org

Table 1: Typical LC-MS/MS Parameters for Retinoid Analysis

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Chromatography System | The system used for separation. | HPLC or UHPLC | sci-hub.sethermofisher.com |

| Column | The stationary phase used for separation. | Reversed-Phase C18 (e.g., Chromolith Performance RP18, Accucore C18) | omicsonline.orgthermofisher.com |

| Mobile Phase | The solvent system used to elute analytes. | Gradient of water and methanol/acetonitrile (B52724) with 0.1% formic acid | thermofisher.com |

| Ionization Source | Method of creating ions for MS analysis. | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govnih.gov |

| Detection Mode | The mass spectrometry scan type used for quantification. | Multiple Reaction Monitoring (MRM) | omicsonline.orgomicsonline.org |

| MRM Transition (9-cis-RA) | Parent ion to product ion transition for the analyte. | m/z 299.4 → 255.2 | omicsonline.orgomicsonline.org |

| MRM Transition (IS) | Parent ion to product ion transition for the internal standard. | m/z 304.4 → 260.2 (for 13-cis-RA-d5) | omicsonline.orgomicsonline.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for retinoid analysis, though it is used less frequently than LC-MS due to certain limitations. pageplace.de A significant challenge with GC-MS for analyzing retinoic acids is their low volatility and high polarity, which makes them unsuitable for direct injection into a GC system. mdpi.com Therefore, a derivatization step is required to convert the retinoic acids into more volatile and thermally stable esters, such as methyl or trimethylsilyl (B98337) (TMS) esters. pageplace.denih.govresearchgate.net

This derivatization adds a step to the sample preparation process, which can be time-consuming and a potential source of variability. omicsonline.org However, once derivatized, the compounds can be effectively separated on a capillary GC column and detected with high sensitivity by the mass spectrometer. researchgate.net The use of a deuterated internal standard like this compound is also critical in GC-MS to control for variations in both the derivatization reaction efficiency and the extraction process. pageplace.de For detection, negative ion chemical ionization (NCI) can offer enhanced sensitivity for retinoids compared to standard electron ionization (EI). pageplace.denih.gov

Table 2: Comparison of Primary Analytical Methods for Retinoids

| Feature | LC-MS/MS | GC-MS | Reference |

|---|---|---|---|

| Derivatization | Generally not required. | Required (e.g., esterification) to increase volatility. | omicsonline.orgnih.govresearchgate.net |

| Sample Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. | omicsonline.org |

| Sensitivity | Very high, capable of detecting concentrations in the picogram to nanogram per milliliter range. | High, especially with negative ion chemical ionization, but can be limited by ionization efficiency. | nih.govpageplace.demdpi.com |

| Isomer Separation | Excellent, especially with modern UHPLC columns. | Good, but depends on the derivatized forms. | nih.govpageplace.de |

| Primary Application | Quantification of endogenous retinoids in complex biological matrices like plasma, serum, and tissues. | Used for quantitative analysis, particularly when high resolution is needed and derivatization is feasible. | thermofisher.comnih.gov |

The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) is the cornerstone of modern retinoid analysis. springernature.com The primary role of the HPLC system is to perform the critical separation of the various retinoic acid isomers (e.g., all-trans, 9-cis, 13-cis) and distinguish them from other related retinoids and matrix components before they are introduced into the mass spectrometer. nih.gov This separation is essential because many isomers have the same molecular weight and would be indistinguishable by the mass spectrometer without prior chromatographic resolution. researchgate.net

Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. omicsonline.org The retinoids are separated based on their hydrophobicity, with more polar isomers eluting earlier. The development of UHPLC systems and columns with smaller particle sizes has allowed for faster analysis times and improved separation efficiency. sci-hub.se By achieving baseline separation of the isomers, the subsequent MS detection can provide unambiguous quantification of each specific compound, such as 9-cis-retinoic acid, in a complex biological sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Retinoid Analysis

Optimization of Sample Preparation for Deuterated Retinoid Analysis

The goal of sample preparation is to efficiently extract the target retinoids from the biological matrix (e.g., tissues, cells, plasma) while removing interfering substances like proteins and lipids that can suppress the MS signal or damage the analytical column. sci-hub.senih.gov All procedures involving retinoids must be performed under yellow or subdued light to prevent light-induced isomerization and degradation. sci-hub.senih.gov

The extraction of retinoids from animal tissues and cell cultures typically begins with the addition of a deuterated internal standard, such as this compound, directly to the sample. sci-hub.se This initial step is critical to ensure that the internal standard undergoes the exact same processing as the endogenous analyte. smolecule.com

For animal tissues, the sample is first weighed and homogenized in a saline or buffer solution to create a uniform slurry. nih.govarchivespsy.com From there, two primary extraction techniques are commonly used:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma, serum, and cell culture media. sci-hub.sesigmaaldrich.com A cold organic solvent, typically acetonitrile, is added to the sample. thermofisher.com This denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The supernatant, containing the retinoids, is collected, evaporated to dryness under a stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS mobile phase. thermofisher.com

Liquid-Liquid Extraction (LLE): This method is highly effective for more complex or lipid-rich samples like liver tissue. sci-hub.senih.gov After homogenization, the sample is often saponified with an ethanolic potassium hydroxide (B78521) (KOH) solution to hydrolyze retinyl esters and release retinol (B82714). For retinoic acid analysis, the sample is acidified (e.g., with HCl) to protonate the carboxylic acid group, making it less polar. nih.govnih.gov An immiscible organic solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is then added. omicsonline.orgnih.gov After vigorous mixing and centrifugation to separate the layers, the upper organic layer containing the retinoids is carefully removed, evaporated, and reconstituted for analysis. sci-hub.senih.gov

For cell cultures, the cells and media are often separated. Retinoids can be extracted from the media using PPT or LLE. sigmaaldrich.com For the cell pellet, homogenization or lysis is required before proceeding with extraction. rsc.org The stability of retinoids in cell culture media can be low, especially in serum-free conditions, but the presence of albumin can help stabilize them. researchgate.net

Table 3: Generalized Liquid-Liquid Extraction Protocol for Retinoic Acid from Animal Tissue

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Weigh 50-100 mg of tissue and homogenize on ice with a saline solution. | Create a uniform sample slurry for efficient extraction. | sci-hub.se |

| 2 | Spike the homogenate with a known amount of this compound internal standard. | Enable correction for analyte loss and matrix effects. | sci-hub.se |

| 3 | Add ethanolic KOH and vortex (optional, for total retinoid analysis). For specific RA analysis, proceed to step 4. | Saponify retinyl esters to release retinol. | nih.gov |

| 4 | Acidify the aqueous layer with HCl and vortex. | Protonate retinoic acid to facilitate its extraction into an organic solvent. | sci-hub.senih.gov |

| 5 | Add an organic solvent (e.g., 10 mL of hexanes), vortex vigorously, and centrifuge to separate phases. | Extract the less polar retinoids into the organic phase. | sci-hub.senih.gov |

| 6 | Carefully transfer the upper organic layer to a new tube. | Isolate the extracted analytes. | nih.gov |

| 7 | Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at low heat. | Concentrate the sample. | sci-hub.se |

| 8 | Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of mobile phase solvent (e.g., methanol/water). | Prepare the final sample for injection into the LC-MS/MS system. | thermofisher.com |

Stability Considerations and Isomerization Control during Sample Handling

The chemical instability of retinoids, including 9-cis-Retinoic Acid, presents a significant challenge in quantitative bioanalysis. These compounds are highly susceptible to degradation and isomerization when exposed to light, heat, and oxygen. nih.govnih.gov Isomerization, the conversion of one geometric isomer to another (e.g., 9-cis to all-trans or 13-cis isomers), is a primary concern as different isomers can possess distinct biological activities and receptor binding affinities. nih.gov For instance, all-trans-Retinoic Acid (atRA) primarily activates retinoic acid receptors (RARs), whereas 9-cis-Retinoic Acid can activate both RARs and retinoid X receptors (RXRs). nih.gov

To ensure the integrity of analytical results, stringent sample handling protocols are imperative. Key control measures include:

Protection from Light: All procedures, from sample collection to extraction and analysis, should be performed under yellow or red light to prevent photo-isomerization. iarc.fr Studies have shown that even brief exposure to standard fluorescent room lights can cause mild isomerization, while direct sunlight leads to severe isomerization. nih.govresearchgate.net

Temperature Control: Samples should be stored at low temperatures, typically -20°C or, for long-term stability, -80°C. nih.goviarc.fr

Inert Atmosphere: To prevent oxidation, storage and sample preparation steps should ideally be conducted under an inert gas, such as argon or nitrogen. iarc.fr

Matrix Stabilization: The biological matrix itself, such as serum or plasma, can offer some protection against degradation compared to retinoids in simple aqueous solutions. nih.gov However, in protein-free environments like certain cell culture media, retinoids are particularly unstable. nih.gov

A critical advantage of using this compound as an internal standard is its function as a built-in control for these pre-analytical variations. Since the deuterated standard has virtually identical chemical properties to the unlabeled analyte, it will undergo isomerization and degradation at a similar rate. researchgate.net Therefore, by monitoring the isomeric purity of the recovered this compound, researchers can assess the quality of the sample handling. If the internal standard shows significant isomerization, often set at a threshold of >10-15%, the data from that sample may be considered unreliable and should be discarded. researchgate.net

Table 1: Recommended Handling and Storage Conditions for Retinoid Analysis

| Parameter | Recommendation | Rationale | Reference |

|---|---|---|---|

| Lighting | Dim yellow or red light | Prevent photo-isomerization | iarc.fr |

| Temperature | -20°C (short-term) to -80°C (long-term) | Minimize thermal degradation and isomerization | nih.goviarc.fr |

| Atmosphere | Work under inert gas (Argon, Nitrogen) | Prevent oxidation | iarc.fr |

| QC Check | Monitor isomerization of this compound | Assess sample integrity; discard if standard shows >10-15% isomerization | researchgate.net |

Method Validation Parameters in Research Settings

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. scispace.com This is because it co-elutes with the unlabeled analyte and experiences similar effects of ion suppression or enhancement, extraction recovery, and derivatization efficiency, thereby providing superior correction for analytical variability. nih.govclearsynth.com Validating the analytical method is a crucial step to ensure that the results are reliable and reproducible. nih.gov

Given that endogenous retinoids often exist at very low concentrations in biological tissues and fluids (e.g., pmol/g or nmol/L range), high sensitivity is a primary requirement for any quantitative method. iarc.fr Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ deuterated internal standards are capable of achieving these low detection limits. nih.gov The validation process establishes the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov For retinoid analysis and similar applications using deuterated standards, LLOQs in the low ng/mL or even sub-ng/mL range are commonly reported. nih.gov

Table 2: Example Performance of an LC-MS/MS Method Using Deuterated Internal Standards

| Analyte | Matrix | Linear Range | LLOQ | Reference |

|---|---|---|---|---|

| Tacrolimus | Whole Blood | 0.5 - 42.2 ng/mL | 0.5 ng/mL | nih.gov |

| Sirolimus | Whole Blood | 0.6 - 49.2 ng/mL | 0.6 ng/mL | nih.gov |

| Mycophenolic Acid | Plasma | 0.01 - 7.5 µg/mL | 0.01 µg/mL | nih.gov |

A validated method must be both reproducible (precise) and accurate. nih.gov Accuracy refers to how close a measured value is to the true value and is often expressed as the percent relative error (%RE). nih.gov Reproducibility or precision describes the closeness of repeated measurements and is reported as the coefficient of variation (%CV). researchgate.net These parameters are assessed within a single analytical run (intra-assay) and between different runs on different days (inter-assay). nih.govresearchgate.net

The use of this compound is particularly advantageous in complex biological matrices like plasma, serum, or tissue homogenates, which are prone to "matrix effects" that can interfere with analyte ionization. nih.gov Because the deuterated standard is chemically and chromatographically identical to the analyte, it effectively compensates for these matrix-induced variations, leading to significantly improved precision and accuracy. nih.govresearchgate.net Validation studies for bioanalytical methods typically require intra- and inter-assay precision (%CV) and accuracy (%RE) to be within ±15% (or ±20% at the LLOQ). nih.gov

Table 3: Representative Method Validation Data for Accuracy and Precision

| Parameter | Intra-Assay Performance | Inter-Assay Performance | Reference |

|---|---|---|---|

| Precision (%CV) | 0.9 - 14.7% | 2.5 - 12.5% | nih.gov |

| Accuracy | 89 - 138% of nominal value | 90 - 113% of nominal value | nih.gov |

Sensitivity and Detection Limits for Deuterated and Unlabeled Retinoids

Isotopologue-Based Tracing in Metabolic and Kinetic Studies

This compound is an invaluable tool for conducting metabolic and pharmacokinetic (PK) research. veeprho.com In these studies, the deuterated compound is administered to a biological system (e.g., cell culture or an animal model), and its journey through the system is tracked over time. This isotopologue-based tracing approach allows researchers to distinguish the administered (exogenous) retinoid from the naturally present (endogenous) pool of the same compound.

This technique is fundamental for determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME). By measuring the concentrations of this compound and its deuterated metabolites in various biological samples (like plasma and tissues) over time, scientists can build a comprehensive profile of the compound's behavior. medchemexpress.com For example, such studies have revealed that 9-cis-retinoic acid can induce its own metabolism, a finding that is critical for understanding its physiological regulation and pharmacological activity. nih.gov The use of the d5-labeled standard ensures that the measurements are precise and not confounded by the body's own retinoids.

Table 4: Applications of this compound in Research

| Application Area | Specific Use of this compound | Reference |

|---|---|---|

| Quantitative Bioanalysis | Internal standard for accurate quantification of unlabeled 9-cis-Retinoic Acid by LC-MS | clearsynth.comveeprho.com |

| Pharmacokinetic (PK) Studies | Tracer to determine absorption, distribution, metabolism, and excretion (ADME) profiles | nih.gov |

| Metabolic Pathway Analysis | Enables tracking of conversion to deuterated metabolites, mapping metabolic fate without interference from endogenous pools | medchemexpress.com |

| Method Validation | Used to establish method robustness, accuracy, and precision in complex biological matrices | nih.gov |

Molecular and Cellular Mechanisms of Action of 9 Cis Retinoic Acid in Preclinical Models

Nuclear Receptor Binding and Activation

The biological functions of 9-cis-Retinoic Acid are initiated by its binding to and activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). aacrjournals.orgplos.org

Interaction with Retinoic Acid Receptors (RARα, RARβ, RARγ)

9-cis-Retinoic Acid serves as a high-affinity ligand for all three isotypes of the Retinoic Acid Receptors: RARα, RARβ, and RARγ. stemcell.com Upon binding, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of downstream transcriptional events. wikipedia.org This interaction allows 9-cis-Retinoic Acid to influence the diverse physiological processes regulated by RARs, which are also activated by all-trans-retinoic acid (at-RA). nih.govplos.org

High Affinity Ligand for Retinoid X Receptors (RXRα, RXRβ, RXRγ)

A distinguishing feature of 9-cis-Retinoic Acid is its ability to bind with high affinity to all three Retinoid X Receptor (RXR) isotypes: RXRα, RXRβ, and RXRγ. stemcell.comacs.org This makes it a pan-agonist for both RAR and RXR families. plos.org The activation of RXRs is a critical control point in multiple signaling pathways, as RXRs can function as homodimers (RXR/RXR) or as heterodimeric partners for a variety of other nuclear receptors. nih.gov

Table 1: Binding Affinity of 9-cis-Retinoic Acid for RAR and RXR Isoforms

| Receptor Isoform | Binding Affinity (Ki) |

| RARs | 0.5-27 nM stemcell.com |

| RXRs | 3.8-12 nM stemcell.com |

Formation of RXR Heterodimers with Other Nuclear Receptors (e.g., PPAR, LXR, VDR, FXR, TR)

The activation of RXRs by 9-cis-Retinoic Acid is fundamental to its broad spectrum of activity, largely due to the role of RXRs as obligate heterodimeric partners for numerous other nuclear receptors. nih.gov These heterodimers include partnerships with:

Peroxisome Proliferator-Activated Receptors (PPARs): The RXR/PPARγ heterodimer is a major transcription factor in adipogenesis. nih.goviaea.org

Liver X Receptors (LXRs)

Vitamin D Receptor (VDR)

Farnesoid X Receptor (FXR)

Thyroid Hormone Receptor (TR) nih.gov

By binding to the RXR partner in these complexes, 9-cis-Retinoic Acid can influence the signaling pathways governed by the respective partner receptors, thereby modulating a wide range of physiological processes from lipid metabolism to inflammation. nih.govnih.gov

Transcriptional Regulation of Target Genes

The binding of 9-cis-Retinoic Acid to RARs and RXRs ultimately leads to the regulation of gene expression. This transcriptional control is the basis for the compound's effects on cellular behavior.

Modulation of Gene Expression through Retinoid Response Elements

Upon ligand binding, RAR/RXR heterodimers or RXR/RXR homodimers bind to specific DNA sequences known as Retinoid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) located in the promoter regions of target genes. nih.govplos.org This binding event, in conjunction with recruited co-regulator proteins, either activates or represses the transcription of these genes. wikipedia.org For example, 9-cis-RA has been shown to regulate the expression of the PROX1 gene, a key factor in lymphangiogenesis. ahajournals.org

Impact on Cell Cycle Regulatory Genes (e.g., p21, p27, p57, aurora kinases)

Preclinical studies have demonstrated that 9-cis-Retinoic Acid can modulate the expression of critical cell cycle regulatory genes. In lymphatic endothelial cells, 9-cis-RA has been shown to downregulate the cell cycle inhibitors p27Kip1 and p57Kip2. ahajournals.org This is achieved through both genomic and non-genomic actions, including the rapid dissociation of the Prox1 protein from the p57Kip2 promoter. ahajournals.org Furthermore, 9-cis-RA can induce the expression of aurora kinases A and B, which are important for the G2/M phase of the cell cycle. ahajournals.org In other contexts, such as in K562 cells, the combination of 9-cis-RA with other agents can synergistically dampen cellular proliferation. plos.org

Biological Activities and Functional Studies of 9 Cis Retinoic Acid in in Vitro and Animal Models

Regulation of Cellular Differentiation

9-cis-Retinoic Acid is a pivotal regulator of cellular differentiation, influencing the developmental fate of a wide array of cell types. Its action is primarily mediated through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). stemcell.combio-gems.com The ability of 9-cis-Retinoic Acid to bind to and activate both RARs and RXRs allows it to orchestrate a complex and diverse range of cellular responses, guiding stem and progenitor cells toward specific lineages. stemcell.com

Neural and Glial Cell Differentiation (e.g., rat neural stem cells, mouse embryonal carcinoma cells, oligodendrocyte precursor cells)

In the context of the nervous system, 9-cis-Retinoic Acid demonstrates significant influence over the differentiation of neural stem and progenitor cells. In cultures of human neural stem cells, exposure to 9-cis-Retinoic Acid promotes a glial cell fate over neuronal differentiation. nih.govmuni.cz This is evidenced by a concentration-dependent increase in the astro-glial marker S100β, while markers for neural progenitors (like PAX6, SOX1, SOX2) decrease. muni.cz However, in rat neural stem cell cultures, it has been shown to increase the number of derived neurons. stemcell.com

Studies using mouse embryonal carcinoma (EC) cells further highlight the nuanced role of 9-cis-Retinoic Acid. In P19 EC cells, which normally differentiate into neurons and glia in response to retinoic acid, 9-cis-Retinoic Acid is as effective as all-trans-retinoic acid. nih.gov Notably, in a retinoic acid-nonresponsive subline, RAC65, 9-cis-Retinoic Acid is tenfold more effective at inducing neuronal differentiation, suggesting a critical role for the RXR-mediated signaling pathway in this process. nih.gov

Furthermore, 9-cis-Retinoic Acid is a potent promoter of oligodendrocyte differentiation. It has been shown to encourage the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent myelination in both cell cultures and mouse cerebellar slices. stemcell.combio-gems.com This effect is partly mediated by inhibiting the Notch signaling pathway, a known repressor of oligodendrogenesis, through the downregulation of the transcription factor HES5. researchgate.netsums.ac.irnih.gov

| Cell Model | Key Findings | References |

| Human Neural Stem Cells | Promotes glial cell fate over neuronal differentiation; decreases neural progenitor markers. | nih.govmuni.cz |

| Rat Neural Stem Cells | Increases the number of derived neurons. | stemcell.com |

| Mouse P19 Embryonal Carcinoma Cells | Induces neuronal and glial differentiation; highly effective in RA-nonresponsive sublines. | nih.gov |

| Oligodendrocyte Precursor Cells (OPCs) | Promotes differentiation into oligodendrocytes and myelination; inhibits Notch signaling. | stemcell.comresearchgate.netsums.ac.irnih.gov |

Mesenchymal Stem Cell and Osteogenic Differentiation

9-cis-Retinoic Acid plays a significant role in bone development by influencing mesenchymal stem cells (MSCs), which are multipotent cells that can differentiate into various cell types including osteoblasts (bone-forming cells). Research indicates that 9-cis-Retinoic Acid can induce osteogenic differentiation in mesenchymal progenitor cells. nih.govresearchgate.net Specifically, it has been demonstrated to synergistically enhance the osteogenic effects of Bone Morphogenetic Protein 9 (BMP9). stemcell.comnih.gov This combined action leads to a significant increase in the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and promotes the formation of trabecular bone and osteoid matrix in stem cell implantation studies. nih.gov

Myogenic Differentiation

The process of muscle formation, or myogenesis, is also modulated by 9-cis-Retinoic Acid. In vitro studies using C2C12 myoblast progenitor cells have shown that 9-cis-Retinoic Acid induces myogenic differentiation. stemcell.comstemcell.com It has been reported to repress the expression of Myf5, a key transcription factor in the early stages of myogenesis, suggesting a role for ligand-bound RXRs in this regulation. oup.com Interestingly, 9-cis-Retinoic Acid can also overcome the inhibitory effects of Transforming Growth Factor-beta 1 (TGF-β1), a potent inhibitor of muscle cell differentiation. plos.orgscispace.com This rescue of myogenesis appears to occur through a Smad3-independent mechanism. plos.org

| Cell Model | Key Findings | References |

| Mesenchymal Progenitor Cells (C3H10T1/2) | Induces osteogenic differentiation and enhances BMP9-induced osteogenesis. | stemcell.comnih.gov |

| Myoblast Progenitor Cells (C2C12) | Induces myogenic differentiation; overcomes TGF-β1-induced inhibition of myogenesis. | stemcell.comstemcell.complos.orgscispace.com |

| Mouse C2 and Rat L6 Muscle Cells | Represses the expression of the myogenic determination gene Myf5. | oup.com |

Pancreatic Development and Duct Formation

9-cis-Retinoic Acid has distinct effects on the development of the pancreas, particularly in the lineage selection of exocrine cells. In embryonic mouse pancreas organ cultures, 9-cis-Retinoic Acid inhibits the differentiation of acinar cells while promoting the formation of pancreatic ducts. stemcell.comnih.govnih.gov This action is mediated through RAR-RXR heterodimers and involves epithelial-mesenchymal interactions, specifically the upregulation of mesenchymal laminin-1. nih.gov In contrast, all-trans-retinoic acid tends to induce acinar rather than ductal differentiation. nih.gov Furthermore, 9-cis-Retinoic Acid is considered a pancreas-specific autacoid that also influences endocrine function by attenuating glucose-stimulated insulin (B600854) secretion. nih.govamegroups.org

Hematopoietic Cell Differentiation (e.g., myeloid and erythroid cells)

In the hematopoietic system, 9-cis-Retinoic Acid exhibits complex and sometimes opposing actions on progenitor cells. It has been shown to be a potent, direct inhibitor of the proliferation of primitive murine hematopoietic (Lin-Sca-1+) progenitor cells in vitro. rupress.orgrupress.org This inhibitory effect is dose-dependent and reversible. rupress.org While generally considered a differentiation-inducing agent, treatment of these primitive progenitors with 9-cis-Retinoic Acid resulted in an accumulation of blasts and immature myeloid cells, indicating an inhibition of both proliferation and differentiation of these early cells. rupress.orgrupress.org However, other studies suggest that pharmacologic activation of RXRs is important for myeloid differentiation in vitro. ashpublications.org Additionally, both 9-cis-Retinoic Acid and all-trans-retinoic acid can stimulate human bone marrow stromal cells to produce macrophage colony-stimulating factor (M-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), cytokines that regulate hematopoiesis. ashpublications.org

Modulation of Cell Proliferation and Apoptosis

9-cis-Retinoic Acid is a significant modulator of cell proliferation and apoptosis (programmed cell death), processes that are critical for normal development and tissue homeostasis. Its effects are often context-dependent, varying with the cell type and its molecular characteristics.

In various cancer cell models, 9-cis-Retinoic Acid has demonstrated anti-proliferative effects. It inhibits the growth of cultured human gastric cancer cells and Epstein-Barr virus-infected lymphoblastoid cell lines. stemcell.comstemcell.com In breast cancer cells sensitive to retinoic acid, 9-cis-Retinoic Acid-activated RXRα has been shown to suppress growth. oup.com It also inhibits the proliferation of cutaneous T-cell lymphoma cells, inducing a G0/G1 cell cycle arrest. medchemexpress.com

Concurrently, 9-cis-Retinoic Acid can be a potent inducer of apoptosis. In mouse thymocytes, it is significantly more effective than all-trans-retinoic acid at inducing apoptosis, a process mediated by RARγ. nih.gov In T-cell hybridomas, 9-cis-Retinoic Acid inhibits activation-induced apoptosis by blocking the expression of Fas ligand (FasL), a key molecule in death signal transduction. nih.gov This inhibitory action requires the activation of both RAR and RXR signaling pathways. nih.gov Furthermore, in P19 embryonal carcinoma cells, retinoids, including 9-cis-Retinoic Acid, have been shown to cause apoptosis, which can be synergistically enhanced by the combination of RAR and RXR selective ligands. researchgate.net

| Cellular Process | Cell Model | Key Findings | References |

| Cell Proliferation | Human Gastric Cancer Cells | Inhibits growth. | stemcell.comstemcell.com |

| Epstein-Barr Virus-Infected Lymphoblastoid Cells | Inhibits proliferation, causing accumulation in G0/G1 phase. | stemcell.comstemcell.comwho.int | |

| Cutaneous T-Cell Lymphoma Cells | Inhibits proliferation and induces G0/G1 cell cycle arrest. | medchemexpress.com | |

| Primitive Murine Hematopoietic Progenitors | Inhibits proliferation in a dose-dependent manner. | rupress.orgrupress.org | |

| Apoptosis | Mouse Thymocytes | Induces apoptosis, mediated by RARγ. | nih.gov |

| T-Cell Hybridomas | Inhibits activation-induced apoptosis by blocking FasL expression. | nih.gov | |

| P19 Embryonal Carcinoma Cells | Induces apoptosis, synergistically enhanced by RAR and RXR ligands. | researchgate.net |

Inhibition of Proliferation in Various Cancer Cell Lines (in vitro)

9-cis-Retinoic acid has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines in laboratory settings. waocp.orgwho.int Its mechanism often involves halting the cell cycle, particularly inducing a G1 phase arrest, and modulating the expression of key regulatory genes. nih.govaacrjournals.org

In studies involving human breast cancer, 9-cis-Retinoic acid effectively inhibited the growth of estrogen receptor-positive (ER+) cell lines such as MCF-7 and T47D in a dose-dependent manner. nih.govaacrjournals.org The growth-inhibitory effects were found to correlate with the level of estrogen receptor expression. nih.gov For instance, in MCF-7 cells, exposure to 9-cis-Retinoic acid led to a dose-dependent accumulation of cells in the G1 phase of the cell cycle. aacrjournals.org This was accompanied by a down-regulation of estrogen receptor mRNA and protein. nih.gov However, it did not appear to confer sensitivity to cell lines that were already resistant to all-trans-retinoic acid. aacrjournals.org

The compound has also shown efficacy in other cancer types. In human promyelocytic leukemia HL-60 cells, 9-cis-Retinoic acid decreased cell proliferation. nih.gov Similarly, it inhibited the growth of neuroblastoma cells, an effect associated with the suppression of myc expression, where it was noted to be more potent than all-trans-retinoic acid. who.int The growth of human oral squamous-cell carcinoma cell lines was also inhibited, though this effect was found to be reversible. who.int In pancreatic cancer cell lines, 9-cis-Retinoic acid caused an inhibition of cell growth. sgul.ac.uk

Table 1: Inhibition of Cancer Cell Proliferation by 9-cis-Retinoic Acid (In Vitro)

| Cell Line | Cancer Type | Observed Effects | Citations |

|---|---|---|---|

| MCF-7 | Breast Cancer (ER+) | Dose-dependent growth inhibition; G1 cell cycle arrest; Down-regulation of ER mRNA and protein. | nih.gov, aacrjournals.org |

| T47D, ZR75-1 | Breast Cancer (ER+) | Dose-dependent growth inhibition. | aacrjournals.org |

| MDA-MB-231, MDA-MB-468 | Breast Cancer (ER-) | No significant growth inhibition. | aacrjournals.org |

| HL-60 | Promyelocytic Leukemia | Decreased cell proliferation. | nih.gov |

| Neuroblastoma Cells | Neuroblastoma | Growth inhibition associated with myc suppression. | who.int |

| Oral Squamous Carcinoma | Oral Cancer | Reversible growth inhibition. | who.int |

| T3M-4, BxPC-3, PANC-1 | Pancreatic Cancer | Inhibition of cell growth. | sgul.ac.uk |

Induction of Apoptosis in Specific Cell Types

Beyond inhibiting proliferation, 9-cis-Retinoic acid is capable of inducing apoptosis, or programmed cell death, in certain cell types. waocp.orgwho.int This is a crucial mechanism for its potential as an anti-cancer agent.

In human promyelocytic leukemia (HL-60) cells, treatment with 9-cis-Retinoic acid was shown to increase apoptosis. nih.gov This induction of apoptosis was correlated with an increase in the activity of tissue transglutaminase (type II). nih.gov

Studies on neuroblastoma cells have revealed more complex, condition-dependent apoptotic effects. Specifically, in the N-type neuroblastoma cell line SH-SY5Y, apoptosis was induced when the cells were treated with 9-cis-Retinoic acid for a period and then the compound was removed from the culture medium. oup.com Continuous exposure, however, did not lead to the same apoptotic response. oup.com This suggests that the scheduling of treatment could be a critical factor in its therapeutic efficacy. oup.com

Furthermore, in ex vivo cultures of mouse thymocytes and purified CD4+CD8+ cells, both all-trans and 9-cis-retinoic acid were found to induce apoptosis, with the 9-cis isomer being significantly more effective. nih.gov This process was found to be dependent on RNA and protein synthesis. nih.gov

Table 2: Induction of Apoptosis by 9-cis-Retinoic Acid

| Cell Type/Model | Key Findings | Citations |

|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | Increased apoptosis; Correlated with increased tissue transglutaminase activity. | nih.gov |

| SH-SY5Y (N-type Neuroblastoma) | Apoptosis induced upon washout after treatment, but not with continuous exposure. | oup.com |

| Mouse Thymocytes (CD4+CD8+) | Induced apoptosis; 9-cis-Retinoic acid was ~50 times more effective than all-trans-Retinoic acid. | nih.gov |

| Pancreatic Cancer Cells (T3M-4) | Co-treatment with vitamin D analogue EB1089 blocked apoptosis induced by 9-cis-Retinoic acid. | sgul.ac.uk |

Metabolic Pathways and Interconversions of 9-cis-Retinoic Acid (in non-human systems)

The biological activity of 9-cis-Retinoic acid is intrinsically linked to its metabolism, which involves several key transformation pathways, including oxidation, isomerization, and conjugation.

Oxidation to 4-oxo-9-cis-Retinoic Acid

A primary metabolic route for 9-cis-Retinoic acid is its oxidation to 4-oxo-9-cis-Retinoic acid. who.int This conversion is a significant pathway observed after the administration of pharmacological doses and is catalyzed by cytochrome P450 enzymes. omicsonline.org

In studies with male and female Sprague-Dawley rats given 9-cis-Retinoic acid, 9-cis-4-oxoretinoic acid was identified as a major metabolite. who.int At higher concentrations, this oxidized metabolite can exhibit similar effects to the parent compound on in vitro cell proliferation and differentiation. omicsonline.org Following oral administration to rats, 9-cis-4-oxoretinoic acid was found to be the main metabolite in the blood. who.int

Isomerization to All-trans-Retinoic Acid and 13-cis-Retinoic Acid

9-cis-Retinoic acid can undergo isomerization to other retinoic acid isomers, notably all-trans-Retinoic Acid and 13-cis-Retinoic Acid. who.int This interconversion is a critical aspect of retinoid metabolism, as the different isomers have varying affinities for nuclear receptors and thus can mediate different biological effects.

Bovine liver membranes have been shown to catalyze the isomerization of all-trans-Retinoic Acid into both 9-cis-Retinoic Acid and 13-cis-Retinoic Acid. nih.govportlandpress.com This process appears to be mediated by thiol groups. nih.govresearchgate.net In rat conceptal homogenates, the conversion of 9-cis-Retinoic acid to all-trans-Retinoic acid was observed to be a rapid, enzyme-catalyzed reaction. nih.gov In vivo studies in rats also identified all-trans- and 13-cis-retinoic acid as major plasma metabolites after administration of 9-cis-retinoic acid. who.int

Enzymatic Regulation of 9-cis-Retinoic Acid Biosynthesis (e.g., cis-retinol dehydrogenase, retinaldehyde dehydrogenases)

The biosynthesis of 9-cis-Retinoic acid is a tightly regulated enzymatic process. A key pathway involves the oxidation of 9-cis-retinol (B22316). pnas.orgnih.gov A stereo-specific 9-cis-retinol dehydrogenase (9-cis-RDH) has been identified that oxidizes 9-cis-retinol to 9-cis-retinaldehyde, which is the immediate precursor to 9-cis-Retinoic acid. pnas.orgnih.govpnas.org This enzyme is a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily. pnas.orgnih.gov

The subsequent oxidation of 9-cis-retinaldehyde to 9-cis-Retinoic acid is catalyzed by retinaldehyde dehydrogenases (RALDHs). mpg.de Several aldehyde dehydrogenases, including ALDH1A1, have been shown to carry out this conversion. mpg.denih.gov The identification of these specific enzymes reveals a dedicated pathway where 9-cis-retinol can be converted to 9-cis-Retinoic acid, independent of the pathway for all-trans-Retinoic acid synthesis. pnas.org

Formation of Glucuronide Metabolites

Glucuronidation is an important pathway in the metabolism and elimination of retinoids. 9-cis-Retinoic acid can be conjugated with glucuronic acid to form 9-cis-retinoyl-β-glucuronide. who.int

In pregnant mice and rats treated with a precursor, 9-cis-retinoyl-β-D-glucuronide was identified as a major metabolite in plasma and various tissues, highlighting the significance of this metabolic route. nih.gov The formation of glucuronides renders the retinoids more water-soluble, facilitating their excretion. amegroups.org Along with the parent glucuronide, the glucuronide of the oxidized metabolite, 9-cis-4-oxoretinoyl-β-glucuronide, has also been identified as a major urinary metabolite in rats. who.int

Pharmacokinetic Characterization in Animal Models

The study of how a compound is absorbed, distributed, metabolized, and eliminated by an organism is crucial to understanding its potential biological effects. Pharmacokinetic studies of 9-cis-retinoic acid have been conducted in several animal models, providing valuable insights into its behavior in a biological system.

Absorption, Distribution, and Elimination Kinetics in Non-Human Primates and Rodents

In non-human primates, specifically the rhesus monkey, the pharmacokinetics of 9-cis-retinoic acid have been characterized following intravenous administration. The compound exhibited a plasma drug concentration profile consistent with a first-order elimination process. nih.gov It demonstrated a harmonic mean half-life of 31 minutes and a mean clearance of 97 ml/min/m2. nih.gov Notably, the pharmacokinetics were found to be linear over the dose range studied. nih.gov An important finding was that isomerization to all-trans-retinoic acid does not appear to be a major metabolic pathway in this model. nih.gov

In rodents, studies in rats have shed light on the excretion of orally administered 9-cis-retinoic acid. A significant portion, approximately 53 ± 13% of the administered dose, was eliminated through the feces within 72 hours, with negligible urinary excretion. nih.gov The primary form of the compound found in both feces and urine was the unchanged 9-cis-retinoic acid. nih.gov Biliary excretion was found to be low and primarily consisted of metabolites. nih.gov In mice, after oral administration, peak plasma concentrations were achieved within 3-4 hours. who.int

Tissue Distribution Studies (e.g., rat prostate, mouse liver/kidney)

Investigations into the tissue distribution of 9-cis-retinoic acid have revealed its presence in various organs. In rats, a study of hairless rats showed that after a single oral administration, the parent drug and five of its metabolites were detected in the plasma. researchgate.net The distribution of 9-cis-retinoic acid was rapid in all studied organs, with the maximum concentration (Tmax) reached in less than or equal to 2 hours. researchgate.net In the skin, unchanged 9-cis-retinoic acid was measurable for up to 168 hours post-administration, while it became undetectable in other organs and plasma after 48 hours. researchgate.net

A study focusing on the rat prostate found that 9-cis-retinoic acid, along with 13-cis- and all-trans-retinoic acid, was present in both developing and adult prostates. oup.com Interestingly, the levels of 9-cis- and 13-cis-RA were two- to five-fold higher than the all-trans isomer in the rat prostate. oup.com In mice, the concentrations of 9-cis-retinoic acid in the liver and kidney were found to be 13 and 100 pmol/g of tissue, respectively. who.int

| Animal Model | Tissue | Compound | Concentration/Observation |

| Rat | Prostate | 9-cis-Retinoic Acid | Levels were 2- to 5-fold higher than all-trans-retinoic acid. oup.com |

| Rat | Skin | 9-cis-Retinoic Acid | Measurable up to 168 hours post-administration. researchgate.net |

| Mouse | Liver | 9-cis-Retinoic Acid | 13 pmol/g of tissue. who.int |

| Mouse | Kidney | 9-cis-Retinoic Acid | 100 pmol/g of tissue. who.int |

Absence of Saturable Elimination Processes in Specific Animal Models

A key pharmacokinetic characteristic of 9-cis-retinoic acid observed in rhesus monkeys is the apparent lack of a capacity-limited or saturable elimination process. nih.gov This is in contrast to all-trans-retinoic acid, where repeated dosing can lead to a reduction in a saturable component of elimination, resulting in decreased drug exposure. nih.gov The non-saturable elimination of 9-cis-retinoic acid suggests that declines in its plasma concentrations are not expected with repeated administration at the doses studied. nih.gov

Immunological and Anti-inflammatory Effects in Preclinical Studies

9-cis-retinoic acid has demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical models. These effects are mediated through its interaction with nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which play a crucial role in regulating inflammation. nih.gov

In vitro studies have shown that 9-cis-retinoic acid can suppress the production of pro-inflammatory cytokines. nih.govaging-us.com For instance, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12 p40 by LPS-stimulated primary mouse microglia. nih.gov It also inhibited the production of NO and TNF-α by astrocytes. nih.gov In a human mast cell line, 9-cis-retinoic acid blocked the mRNA and protein expression of Th2 cytokines like IL-4 and IL-5. bslonline.org Furthermore, in adherent human monocytes, pretreatment with 9-cis-retinoic acid significantly decreased the LPS-induced release of TNFα, IL-6, CCL3, and CCL4. nih.gov

Modulation of Immune Responses in Animal Models

In animal models, 9-cis-retinoic acid has been shown to modulate various aspects of the immune response. It can influence the differentiation and function of T cells, which are key players in adaptive immunity. aai.orgmdpi.com For example, some studies suggest that RXRα signaling, which is activated by 9-cis-retinoic acid, typically suppresses the differentiation of naive CD4 T cells into Th1 cells and promotes their differentiation into Th2 cells. iu.edu In a mouse model of Crohn's disease, it was observed that different states of vitamin A availability influenced the type of regulatory T cells (Tregs) generated, both of which helped control intestinal inflammation. aai.org

Role in Developmental Processes in Animal Models

Retinoic acid, in its various isomeric forms, is a critical signaling molecule during embryonic development, influencing the formation of numerous structures. wikipedia.org 9-cis-retinoic acid plays a role in these intricate processes, partly through the activation of RXRs. cambridge.org

The enzyme responsible for generating 9-cis-retinoic acid from 9-cis-retinol, known as 9-cis-retinol dehydrogenase (RDH4), has been identified in the mouse embryo. nih.gov Its expression pattern suggests a role for 9-cis-retinoic acid in the development of the central nervous system, eye, ear, ganglia, gut epithelium, and myotomes. cambridge.orgnih.gov Specifically, the expression of RDH4 in the notochord and floor plate of the central nervous system points to its potential involvement in neuronal patterning and myogenesis. nih.gov Gene targeting studies have further solidified the essential role of retinoid signaling in development, as knocking out RARs and RXRs leads to developmental defects similar to those seen in vitamin A deficiency. nih.gov

Influence on Specific Physiological Systems in Animal Models

Lymphangiogenesis and Lymphatic Vessel Regeneration

9-cis-Retinoic Acid has been identified as a potent factor in promoting the formation of new lymphatic vessels (lymphangiogenesis) and enhancing the repair of damaged ones. nih.govahajournals.org Its pro-lymphangiogenic activity has been demonstrated in various in vitro and in vivo models, suggesting its potential relevance for conditions involving lymphatic dysfunction, such as secondary lymphedema. ahajournals.org

In vitro studies using primary human lymphatic endothelial cells (LECs) show that 9-cis-Retinoic Acid stimulates their proliferation, migration, and ability to form tube-like structures. ahajournals.orglktlabs.commdpi.com This activity is mediated through the activation of fibroblast growth factor (FGF) receptor signaling. nih.gov The mechanism of action is multifaceted, involving both genomic and non-genomic pathways. nih.govahajournals.org The genomic action is transcription-dependent and involves Prox1, a master regulatory transcription factor for lymphatic development. nih.govahajournals.org 9-cis-Retinoic Acid can cause the Prox1 protein to dissociate from the promoters of cell-cycle inhibitor genes, such as p57Kip2, leading to their downregulation and promoting cell cycle progression. nih.gov The non-genomic action is a more rapid process that does not require gene transcription and is mediated through the PI3K/Akt pathway, which leads to the downregulation of the cell-cycle inhibitor p27Kip1. ahajournals.org The compound also influences the expression of other cell-cycle regulators, including aurora kinases A and B. nih.govahajournals.org

The pro-lymphangiogenic effects of 9-cis-Retinoic Acid are critically dependent on the Retinoid X Receptor alpha (RXRα). nih.gov Studies where RXRα was specifically deleted in lymphatic endothelial cells found that 9-cis-Retinoic Acid failed to induce lymphangiogenesis in vitro or prevent the progression of postsurgical lymphedema in vivo, demonstrating the crucial role of this nuclear receptor in mediating the compound's therapeutic efficacy. nih.gov

Animal model studies have corroborated these in vitro findings. In vivo assays, including the mouse cornea pocket assay, Matrigel plug assay, and mouse trachea model, have all shown that 9-cis-Retinoic Acid activates lymphangiogenesis. nih.govarvojournals.org In a mouse tail model of surgically induced secondary lymphedema, long-term treatment with 9-cis-Retinoic Acid resulted in decreased tail volume, reduced dermal and epidermal thickness, and an associated increase in functional lymphatic clearance and lymphatic vessel density. nih.gov These regenerative effects were localized to the site of lymphatic injury, with no significant changes observed in uninjured tissues. nih.gov

Table 1: Summary of 9-cis-Retinoic Acid's Effects on Lymphangiogenesis

| Model System | Key Findings | Mechanism/Pathway Implicated | Reference |

|---|---|---|---|

| Primary Human Lymphatic Endothelial Cells (LECs) | Promotes proliferation, migration, and tube formation. | Activation of FGF-receptor signaling; Regulation of cell-cycle genes (p27Kip1, p57Kip2, aurora kinases). | ahajournals.org, nih.gov, mdpi.com |

| LEC Culture (RXRα Knockout) | Fails to induce lymphangiogenesis when RXRα is deleted. | Demonstrates critical role of the RXRα nuclear receptor. | nih.gov |

| Mouse Cornea Pocket Assay | Triggers significant in-growth of lymphatic vessels. | Direct pro-lymphangiogenic activity in an avascular tissue. | arvojournals.org |

| Mouse Matrigel Plug & Trachea Assays | Activates in vivo lymphangiogenesis. | Confirms in vivo pro-lymphangiogenic effects. | nih.gov, |

| Mouse Tail Lymphedema Model | Enhances lymphatic vessel regeneration and ameliorates experimental lymphedema. | Increases functional lymphatic clearance and vessel density at the injury site. | ahajournals.org, nih.gov |

Prostate Development and Retinoid Homeostasis

Retinoids are crucial for the normal development, differentiation, and homeostasis of the prostate gland. nih.govnih.gov 9-cis-Retinoic Acid, as a natural ligand for Retinoid X Receptors (RXRs), plays a significant role in mediating these effects. bioscientifica.comtandfonline.com Aberrations in retinoid signaling have been implicated in prostatic diseases. researchgate.netmdpi.com

In animal models, 9-cis-Retinoic Acid has demonstrated notable chemopreventive activity against prostate cancer. bioscientifica.com A study using a rat model of hormone-dependent prostate carcinogenesis found that dietary administration of 9-cis-Retinoic Acid significantly reduced the incidence of prostate cancer. aacrjournals.org Specifically, it lowered the incidence of invasive cancers in the dorsolateral and anterior prostate from 65% in control animals to as low as 18% in the treated group. aacrjournals.org In a separate study using Noble rats, dietary 9-cis-Retinoic Acid was found to significantly decrease the multiplicity of prostate intraepithelial neoplasia (PIN), a precursor to prostate carcinoma. nih.gov

The mechanisms underlying these effects involve the regulation of cell proliferation and differentiation via nuclear retinoid receptors. nih.govnih.gov RXRs, which can form heterodimers with various other nuclear receptors, are central to this process. bioscientifica.complos.org The loss or reduction of RXRα expression or activity has been suggested as a critical factor in prostate tumorigenesis. researchgate.netmdpi.com Inactivation of RXRα in the prostate epithelium of mice leads to the development of preneoplastic lesions. researchgate.netmdpi.com Conversely, increasing RXRα levels in prostate cancer cells can reduce cell growth and increase susceptibility to apoptosis, effects that are enhanced by the addition of 9-cis-Retinoic Acid. researchgate.net

Retinoid homeostasis within the prostate is a delicate balance of synthesis, storage, and metabolism, which can be disrupted by external factors like hormonal exposure. oup.com For instance, neonatal exposure to estrogen in rats was shown to permanently alter retinoid homeostasis in the prostate. This exposure led to increased prostatic retinol (B82714) content and significantly altered the intracellular ratios of retinoic acid isomers, including a doubling of 9-cis-Retinoic Acid levels in the adult prostate. oup.com Such disruptions in the natural balance of retinoids and their receptors may contribute to developmental defects and an increased risk of dysplasia later in life. oup.com

Table 2: Effects of 9-cis-Retinoic Acid in Animal Models of Prostate Carcinogenesis

| Animal Model | Carcinogenesis Induction Method | Key Findings | Reference |

|---|---|---|---|

| Wistar-Unilever Rats | N-methyl-N-nitrosourea (MNU) + Testosterone | Dietary 9-cis-RA significantly reduced the incidence of invasive prostate cancer. | aacrjournals.org, uevora.pt |

| Noble Rats | Testosterone + 17β-Estradiol | Dietary 9-cis-RA significantly decreased the multiplicity of prostate intraepithelial neoplasia (PIN) lesions. | nih.gov |

| Mouse Model (RXRα conditional disruption) | Genetic modification | Inactivation of RXRα in prostate epithelium leads to preneoplastic lesions, highlighting the receptor's protective role. | researchgate.net, mdpi.com |

Comparative Analysis with Other Retinoid Isomers in Academic Research

Relative Potency and Efficacy of 9-cis-Retinoic Acid versus All-trans-Retinoic Acid

The relative potency and efficacy of 9-cis-retinoic acid (9-cis-RA) compared to all-trans-retinoic acid (atRA) have been a subject of extensive research, yielding varied results depending on the biological system under investigation.

In the context of neuroblastoma cell differentiation, some studies have demonstrated the enhanced potency of 9-cis-RA. For instance, in the LA-N-5 human neuroblastoma cell line, 9-cis-RA was found to be 5-to-10-fold more potent than atRA in inhibiting cell proliferation and inducing differentiation. nih.gov This was supported by a 2-to-3-fold greater induction of reporter gene activity with 9-cis-RA compared to atRA. nih.gov Among different retinoic acid isoforms, 9-cis-RA is considered by some to be the most potent in inducing neuroblastoma cell differentiation in vitro, leading to a more rapid morphological differentiation in MYCN amplified cells and a greater decrease in proliferation in non-amplified cells when compared to atRA. mdpi.com

Conversely, other studies have reported that 9-cis-RA exhibits slightly weaker activity than atRA. In HaCaT keratinocytes, 9-cis-RA was less potent in inhibiting cell proliferation and inducing the expression of cellular retinoic acid binding protein II (CRABP II) mRNA. nih.gov Similarly, in stimulating the differentiation of A spermatogonia in vitamin A-deficient mice, higher doses of 9-cis-RA were required compared to atRA. oup.comresearchgate.net In human retinoblastoma cell lines, both 9-cis-RA and atRA showed modest, non-dose-dependent antiproliferative effects, with 9-cis-RA inhibiting growth by approximately 40% and atRA by about 35%. arvojournals.org

Research on rat hepatoma cells indicated that 9-cis-RA was more effective than atRA in upregulating the expression of the α-fetoprotein gene. bioscientifica.com A concentration of 10⁻⁷ M 9-cis-RA increased AFP mRNA five-fold, whereas a concentration of 10⁻⁶ to 10⁻⁵ M atRA was needed to produce a similar effect. bioscientifica.com In contrast, when studying the induction of RAR-beta and CRABP II in human neuroblastoma cells, atRA was effective at nanomolar concentrations, while 10-fold higher concentrations of 9-cis-RA were needed for comparable induction. nih.gov However, at high concentrations, 9-cis-RA produced a greater induction of these genes. nih.gov

| Biological System | Finding | Reference |

|---|---|---|

| Human Neuroblastoma Cells (LA-N-5) | 9-cis-RA is 5-to-10-fold more potent than atRA in inhibiting proliferation and inducing differentiation. | nih.gov |

| MYCN Amplified Neuroblastoma Cells | 9-cis-RA induces morphological differentiation more rapidly than atRA. | mdpi.com |

| HaCaT Keratinocytes | 9-cis-RA is slightly less potent than atRA in inhibiting cell proliferation. | nih.gov |

| Vitamin A-Deficient Mouse Testis | Higher doses of 9-cis-RA are needed to stimulate spermatogonia differentiation compared to atRA. | oup.comresearchgate.net |

| Rat Hepatoma Cells (McA-RH 8994) | 9-cis-RA is more effective in upregulating α-fetoprotein gene expression. | bioscientifica.com |

Differential Receptor Binding Affinities and Transcriptional Activities of Isomers

The distinct biological effects of 9-cis-RA and atRA can be largely attributed to their differential binding to and activation of two families of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). biologists.combioscientifica.com

All-trans-RA is the physiological ligand for RARs (subtypes α, β, and γ) but has a very low affinity for RXRs. biologists.com In contrast, 9-cis-RA is a high-affinity ligand for both RARs and RXRs, earning it the description of a "pan-agonist". biologists.comnews-medical.netescholarship.org This dual receptor specificity allows 9-cis-RA to mediate biological effects through RAR-RXR heterodimers as well as RXR homodimers. biologists.com

Studies have quantified the binding affinities of these isomers for the different receptor subtypes. For mouse RARs, both atRA and 9-cis-RA bind with high affinity, with dissociation constants (Kd) in the nanomolar range (0.2-0.7 nM). nih.gov However, for RXRs, only 9-cis-RA binds effectively, with Kd values of 15.7, 18.3, and 14.1 nM for RXRα, RXRβ, and RXRγ, respectively. nih.gov Interestingly, some research suggests that RARγ preferentially binds atRA over 9-cis-RA. nih.govresearchgate.net

The transcriptional activity of these isomers reflects their receptor binding profiles. Both 9-cis-RA and atRA can activate RAR-dependent transcription. nih.gov However, only 9-cis-RA can effectively activate transcription through RXR homodimers. biologists.com Transactivation analyses have shown that 9-cis-RA is a more potent activator of all three RXR subtypes, being up to 40-fold more active than atRA. doi.org The half-maximal effective concentrations (EC₅₀) for transcriptional activation vary depending on the specific RAR isotype. For RARα, 9-cis-RA has a lower EC₅₀ (13 nM) than atRA (169 nM), indicating higher potency. nih.gov Conversely, for RARβ and RARγ, atRA exhibits lower EC₅₀ values (9 nM and 2 nM, respectively) compared to 9-cis-RA (173 nM and 58 nM, respectively). nih.gov

| Isomer | Receptor Binding | Transcriptional Activation | Reference |

|---|---|---|---|

| All-trans-Retinoic Acid (atRA) | High affinity for RARs (α, β, γ); very low affinity for RXRs. | Activates RAR-dependent transcription. | biologists.comnih.gov |

| 9-cis-Retinoic Acid (9-cis-RA) | High affinity for both RARs (α, β, γ) and RXRs (α, β, γ). | Activates both RAR- and RXR-dependent transcription. | biologists.comnih.gov |

| Receptor | 9-cis-Retinoic Acid | All-trans-Retinoic Acid | Reference |

|---|---|---|---|

| RARα | 13 | 169 | nih.gov |

| RARβ | 173 | 9 | nih.gov |

| RARγ | 58 | 2 | nih.gov |

Distinct Metabolic Fates and Interconversion Dynamics of Retinoid Isomers

The metabolic pathways and interconversion dynamics of 9-cis-RA and atRA also contribute to their differing biological activities. Research indicates that 9-cis-RA is metabolized much more rapidly than atRA in vivo. oup.comresearchgate.net In studies with vitamin A-deficient mice, both isomers penetrated the testis equally well, but 9-cis-RA was cleared much faster, and different metabolites were formed. oup.com This rapid metabolism may account for the need for higher doses of 9-cis-RA to achieve certain biological effects. oup.com

The metabolism of atRA has been extensively studied and involves oxidation to more polar metabolites like 4-hydroxy-RA and 4-oxo-RA. oup.com The cytochrome P450 enzyme CYP26C1 has been identified as being involved in the metabolism of both 9-cis-RA and atRA. researchgate.net In human keratinocytes, the treatment with 9-cis-RA led to a rapid intracellular accumulation of atRA, suggesting a prodrug-drug relationship where 9-cis-RA is converted to the more stable atRA. nih.gov

The interconversion between retinoid isomers is a key aspect of their physiology. All-trans-RA can be isomerized to 9-cis-RA in vivo. oup.com This isomerization can be mediated by enzymatic and non-enzymatic processes. researchgate.net For example, bovine liver membranes have been shown to isomerize atRA to 9-cis-RA and 13-cis-RA. researchgate.net The formation of retinoid isomers can also be facilitated by light. nih.gov Conversely, 9-cis-β-carotene, a precursor, can be converted to 9-cis-RA in the body. nih.gov In ferrets, perfusion of the small intestine with 9-cis-β-carotene resulted in about 50% of the total retinoic acid being the 9-cis isomer. nih.gov This indicates that dietary precursors can directly contribute to the endogenous pool of 9-cis-RA.

Advanced Research Applications and Methodological Considerations for Deuterated Retinoids

Elucidation of Retinoid Metabolism and Homeostasis using Isotope Tracing

The study of retinoid metabolism, a complex network of enzymatic conversions essential for growth, vision, and cellular differentiation, has been significantly advanced by the use of isotopically labeled compounds. scbt.comnih.gov Stable isotope tracing, employing molecules such as 9-cis-Retinoic Acid-d5, provides a powerful method for tracking the metabolic fate of retinoids within a biological system without perturbing their natural pathways. scbt.comsmolecule.com The deuterium (B1214612) label renders the molecule distinguishable by mass spectrometry from its endogenous, non-labeled counterparts, allowing for precise tracking and quantification of its conversion into various metabolites. scbt.com This approach is fundamental to elucidating reaction kinetics and understanding the dynamics of retinoid-mediated biological processes. scbt.com

Research using isotopically labeled 9-cis-retinoic acid (9-cis-RA) in animal models has uncovered several key metabolic pathways. When administered to rats, 9-cis-RA undergoes in-vivo isomerization to other biologically active forms, including all-trans-retinoic acid, 13-cis-retinoic acid, and 9,13-di-cis-retinoic acid. nih.goviarc.fr Isotope tracing studies were instrumental in identifying these conversions. For instance, after administering a mixture of labeled and unlabeled 9-cis-RA to rats, researchers could identify metabolites by the characteristic isotope cluster in the mass spectrum. nih.gov

These studies have led to the identification of specific metabolic products. Key pathways identified through isotope tracing include:

Oxidation: The formation of 4-hydroxy and 4-oxo derivatives of 9-cis-RA are major metabolic routes observed in rats. nih.goviarc.fr

Reduction: In rats, 9-cis-RA can be reduced to form 13,14-dihydro-9-cis-retinoic acid. This reduction may be an initial step toward β-oxidative chain-shortening of the molecule. nih.gov

Conjugation: The reduced metabolite, 13,14-dihydro-9-cis-retinoic acid, has been shown to be conjugated with taurine, forming a novel metabolite identified in rat liver extracts. nih.gov

The use of deuterated standards like this compound enables researchers to differentiate the administered compound from the body's natural pool of retinoids, providing clear insights into how retinoid levels (homeostasis) are maintained and altered. nih.govresearchgate.net

Table 1: Metabolic Pathways of 9-cis-Retinoic Acid Identified via Isotope Tracing in Animal Models

| Metabolic Process | Resulting Metabolite(s) | Animal Model | Source(s) |

| Isomerization | all-trans-Retinoic Acid, 13-cis-Retinoic Acid, 9,13-di-cis-Retinoic Acid | Rat, Mouse | nih.gov, iarc.fr |

| Oxidation | 9-cis-4-oxoretinoic acid, 9-cis-4-hydroxyretinoic acid | Rat | nih.gov, iarc.fr |

| Reduction | 13,14-dihydro-9-cis-retinoic acid | Rat | nih.gov |

| Conjugation | Taurine conjugate of 13,14-dihydro-9-cis-retinoic acid | Rat | nih.gov |

Structural-Activity Relationship (SAR) Studies with Conformationally Restricted Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing compounds with improved potency, selectivity, and metabolic stability. For retinoids, SAR is particularly important because natural isomers like all-trans-retinoic acid and 9-cis-retinoic acid have flexible polyene chains and can undergo in-vivo isomerization, leading to varied activities and interactions with multiple receptor types (RARs and RXRs). mdpi.com A key strategy in retinoid SAR is the synthesis of conformationally restricted analogs, where selected bonds in the flexible side chain are locked into a specific planar conformation, often by incorporating them into an aromatic ring. mdpi.comnih.gov This approach enhances molecular rigidity, which can lead to higher receptor specificity and improved therapeutic profiles. mdpi.com

Research in this area has generated a wide array of synthetic retinoids with restricted conformations. For example, studies have systematically evaluated the effect of incorporating different double bonds of the retinoic acid side chain into an aromatic ring system:

Inclusion of the 9,11,13 double bond systems within an aromatic ring was found to reduce biological activity compared to the parent compound. nih.gov

Conversely, incorporating the 5,7 double bond system into an aromatic structure led to enhanced activity in certain assays. nih.gov

Analogs where the tetrahydronaphthalene ring was replaced by other structures, such as a benzonorbornenyl group, showed significantly reduced activity, highlighting the importance of the lipophilic portion of the molecule for biological function. nih.gov